Ring Size Impact on Predicted pKa and Basicity: 1,4-Diazepane vs. 1,4-Piperazine Scaffold
The predicted pKa of the primary amine in [6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine is 8.71 ± 0.10, as estimated by ACD/Labs . In contrast, the piperazine analog [6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine (CAS 767628-83-1) has a lower predicted pKa due to the increased ring strain and different nitrogen hybridization in the six-membered ring; typical piperazine N-aryl conjugates exhibit pKa values approximately 0.5–1.0 log units lower [1]. This difference alters the protonation state at physiological pH (7.4), influencing membrane permeability and target binding [2].
| Evidence Dimension | Predicted pKa (primary amine) |
|---|---|
| Target Compound Data | 8.71 ± 0.10 (ACD/Labs prediction) |
| Comparator Or Baseline | Piperazine analog predicted pKa ~7.7–8.2 (class-level) [1] |
| Quantified Difference | ΔpKa ≈ +0.5 to +1.0 (diazepane more basic) |
| Conditions | In silico prediction at 25°C, aqueous; ACD/Labs algorithm |
Why This Matters
Higher basicity of the diazepane scaffold can enhance ionic interactions with acidic residues in enzyme active sites (e.g., Pim kinase catalytic aspartate), directly impacting biochemical IC₅₀ values.
- [1] American Elements. [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine – CAS 767628-83-1. https://www.americanelements.com (accessed 2026-04-25). View Source
- [2] Manallack DT, et al. The pKa Distribution of Drugs: Application to Drug Discovery. Med Chem Comm. 2014;5:475-484. (Context: pKa impact on permeability). View Source
